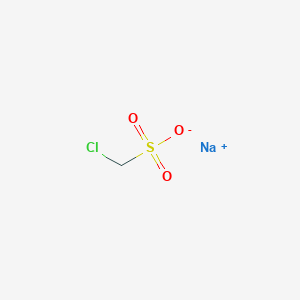
3-Chloroacrylamide
Vue d'ensemble
Description
3-Chloroacrylamide is a useful research compound. Its molecular formula is C3H4ClNO and its molecular weight is 105.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloroacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloroacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Pyrazolines and Pyrazoles : 2-Thio-3-chloroacrylamides, a derivative of 3-Chloroacrylamide, undergo 1,3-dipolar cycloadditions with diazoalkanes, leading to novel pyrazolines and pyrazoles. This synthesis has significant implications in organic chemistry for creating complex molecules (Kissane, Lawrence, & Maguire, 2010).
Transformation of α-Thioamides : α-Thioamides can be efficiently transformed into α-thio-β-chloroacrylamides using N-chlorosuccinimide. This process allows the use of various substituents and amides, expanding the scope of chloroacrylamides in synthetic applications (Murphy et al., 2007).
Cycloadditions with Nitrile Oxides and Nitrones : Cycloadditions of 2-thio-3-chloroacrylamides with nitrile oxides and nitrones produce novel isoxazolines and piperidines, demonstrating the compound's versatility in creating diverse molecular structures (Kissane, Lawrence, & Maguire, 2010).
Solubility Measurement and Modeling : The solubility of α-thio-β-chloroacrylamides, such as N-(4-methylphenyl-Z-3-chloro-2-(phenylthio)propenamide, is crucial for process optimization in synthetic chemistry. Accurate solubility data facilitate efficient isolation and control of these compounds (Souza et al., 2018).
Synthesis of 3-Aminothioacrylamides : 3-Aminothioacrylamides, related to 3-Chloroacrylamide, are useful in synthesizing various heterocyclic and open-chain compounds. Their utility increases with additional functionalities (Liebscher, Abegaz, & Knoll, 1988).
Sulfur Oxidation in Chloroacrylamides : Diastereoselective sulfur oxidation in 2-thio-3-chloroacrylamides explores the stereochemistry relayed to the sulfur center during oxidation. This research opens pathways for synthesizing chiral molecules (Kissane, Lawrence, & Maguire, 2010).
Propriétés
IUPAC Name |
(E)-3-chloroprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVYZGMAXSNLGM-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroacrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















